molecular formula C6H5ClN4S B11898922 7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine

7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine

Cat. No.: B11898922
M. Wt: 200.65 g/mol
InChI Key: AWDLSTCTCQXWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine is a heterocyclic compound with significant potential in various scientific fields. Its unique structure, characterized by a thiazole ring fused to a pyrimidine ring, makes it a subject of interest for researchers in medicinal chemistry, biology, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine typically involves the reaction of 2-amino-4-chloropyrimidine with 2-bromoacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions is also common, providing an efficient route to synthesize large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMSO or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions include various substituted thiazolo[5,4-d]pyrimidines, which can be further explored for their biological activities .

Mechanism of Action

The mechanism of action of 7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various physiological effects, including the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research .

Properties

Molecular Formula

C6H5ClN4S

Molecular Weight

200.65 g/mol

IUPAC Name

7-chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine

InChI

InChI=1S/C6H5ClN4S/c1-2-9-3-4(7)10-6(8)11-5(3)12-2/h1H3,(H2,8,10,11)

InChI Key

AWDLSTCTCQXWBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)N=C(N=C2Cl)N

Origin of Product

United States

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